molecular formula C13H8ClF3N2O B5827796 N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 6428-98-4

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B5827796
CAS No.: 6428-98-4
M. Wt: 300.66 g/mol
InChI Key: OCWMCLZVPLFFEU-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that belongs to the class of diarylethers. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a pyridine derivative. The reaction is carried out in a nonchlorinated organic solvent that is inert toward isocyanates, such as toluene or acetonitrile. The reaction temperature is maintained between 20°C to 60°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the synthesis process is scaled up by using larger reactors and optimized reaction conditions. The reaction mixture is often stirred continuously to ensure uniformity and prevent localized overheating. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWMCLZVPLFFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024573
Record name 4-Pyridinecarboxamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

426213-93-6, 6428-98-4
Record name 4-Pyridinecarboxamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4'-[(1-hydroxy-4-sulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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